molecular formula C8H6ClNS B092711 5-Chloro-2-methylbenzothiazole CAS No. 1006-99-1

5-Chloro-2-methylbenzothiazole

Cat. No.: B092711
CAS No.: 1006-99-1
M. Wt: 183.66 g/mol
InChI Key: XCALAYIRFYALSX-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzothiazole is an organic compound with the molecular formula C8H6ClNS. It belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-methylbenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-aminothiophenol with acetic anhydride in the presence of a halogenating agent such as thionyl chloride. The reaction typically occurs in a glacial acetic acid medium, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions in autoclave reactors. These reactors are charged with catalysts such as palladium on carbon (Pd/C) under nitrogen atmosphere. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-methylbenzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antiviral activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylbenzothiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylbenzothiazole
  • 5-Amino-2-methylbenzothiazole
  • 2-Chlorobenzothiazole
  • 2-Methylbenzothiazole

Uniqueness

5-Chloro-2-methylbenzothiazole is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the chlorine atom enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-chloro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCALAYIRFYALSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061402
Record name Benzothiazole, 5-chloro-2-methyl-
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Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-99-1
Record name 5-Chloro-2-methylbenzothiazole
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Record name Benzothiazole, 5-chloro-2-methyl-
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Record name 5-Chloro-2-methylbenzothiazole
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Record name Benzothiazole, 5-chloro-2-methyl-
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Record name Benzothiazole, 5-chloro-2-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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